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molecular formula C12H15NO B1329684 1-Benzylpiperidin-3-one CAS No. 40114-49-6

1-Benzylpiperidin-3-one

Cat. No. B1329684
M. Wt: 189.25 g/mol
InChI Key: BBQQULRBTOMLTC-UHFFFAOYSA-N
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Patent
US07884107B2

Procedure details

1-Benzyl-3-piperidone HCl salt hydrate (33 g, 0.135 mol) was suspended in methylene chloride (200 mL), and triethylamine (21 mL, 0.15 mol) was added to the suspension; which was stirred for three hours. The resultant mixture was washed with H2O (200 mL×2) and 300 mL of brine, then dried over magnesium sulfate, filtered, and the methylene chloride was removed to give 1-Benzyl-3-piperidone.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C>C(Cl)Cl>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
O.Cl.C(C1=CC=CC=C1)N1CC(CCC1)=O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
which was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resultant mixture was washed with H2O (200 mL×2) and 300 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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